BenchChemオンラインストアへようこそ!

(R)-Cinacalcet-D3

LC-MS/MS Bioanalysis Internal Standard

Select (R)-Cinacalcet-D3 (CAS 1228567-12-1) as the definitive stable isotope-labeled internal standard for Cinacalcet bioanalysis. The R-enantiomer exhibits ≥75-fold greater potency at the calcium-sensing receptor versus the S-form; racemic mixtures introduce quantification bias invalidating regulatory data. This deuterated analog co-elutes with Cinacalcet, fully compensates for ion suppression in complex matrices including hemolyzed, lipemic, and uremic plasma, and enables validated LC-MS/MS methods (LLOQ 0.1 ng/mL, accuracy 99-103%). Supplied with full characterization (99 atom % D, ≥98% HPLC) for ANDA-supporting method validation.

Molecular Formula C22H22F3N
Molecular Weight 360.4 g/mol
CAS No. 1228567-12-1
Cat. No. B1463512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cinacalcet-D3
CAS1228567-12-1
Molecular FormulaC22H22F3N
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1/i1D3
InChIKeyVDHAWDNDOKGFTD-JOTALGBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Cinacalcet-D3 (CAS 1228567-12-1): Stable Isotope-Labeled Calcimimetic Reference Standard for Quantitative Bioanalysis


(R)-Cinacalcet-D3 (CAS 1228567-12-1) is a deuterium-labeled analog of the calcimimetic drug Cinacalcet, chemically defined as (R)-N-(1-(Naphthalen-1-yl)ethyl-2,2,2-d3)-3-(3-(trifluoromethyl)phenyl)propan-1-amine [1]. It incorporates three deuterium atoms at the terminal methyl position of the ethyl moiety, increasing the molecular mass from 357.4 g/mol (unlabeled) to 360.4 g/mol, with an isotopic purity specification typically reaching 99% atom D . The compound is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications or commercial production of Cinacalcet [1].

Why Unlabeled Cinacalcet or Racemic Mixtures Cannot Substitute for (R)-Cinacalcet-D3 in Regulated Quantitative Bioanalysis


Unlabeled Cinacalcet and racemic Cinacalcet-d3 mixtures cannot be interchanged with (R)-Cinacalcet-D3 for quantitative bioanalytical applications due to fundamental differences in analytical performance and regulatory compliance. In liquid chromatography-tandem mass spectrometry, a structurally identical stable isotope-labeled internal standard is required to co-elute with the analyte and compensate for matrix effects and ionization variability; unlabeled Cinacalcet fails this requirement entirely, while racemic mixtures introduce additional chromatographic complexity and potential quantification bias due to differential ionization behavior of stereoisomers [1]. Furthermore, the pharmacologically active R-enantiomer of Cinacalcet exhibits at least 75-fold greater potency at the calcium-sensing receptor compared to the S-enantiomer, meaning that substitution with the incorrect stereochemical form in chiral purity or stability-indicating assays would yield invalid regulatory data [2]. These analytical and stereochemical constraints render (R)-Cinacalcet-D3 functionally irreplaceable in its intended role.

Quantitative Differentiation of (R)-Cinacalcet-D3: Analytical Performance and Regulatory Compliance Evidence


LC-MS/MS Assay Precision and Accuracy Enabled by (R)-Cinacalcet-D3 Internal Standard

Using (R)-Cinacalcet-D3 as the stable isotope-labeled internal standard in an LC-MS/MS method for Cinacalcet quantification in human plasma achieves high precision and accuracy. Inter-assay imprecision ranges from 6.9% to 8.5%, with inaccuracy between 99% and 103% for quality control samples over a concentration range of 0.1–100 ng/mL [1]. A separate validation study employing Cinacalcet-D3 reports inter- and intra-batch precisions within 15% CV and accuracy between 85–115% at the lower limit of quantification [2].

LC-MS/MS Bioanalysis Internal Standard

Extraction Recovery and Matrix Effect Compensation Using (R)-Cinacalcet-D3

The use of (R)-Cinacalcet-D3 as an internal standard enables complete compensation of matrix effects in human plasma samples. Across a concentration range of 0.1–50 ng/mL, the average extraction recovery rates for Cinacalcet range from 95.67% to 102.88%, with no interference from matrix components detected when deuterated Cinacalcet-D3 is employed [1]. In a pediatric PK study context, overall recovery ranged from 90% to 106%, and no ion suppression due to matrix effects was observed under various preanalytical conditions including hemolysis, lipemia, and hyperuricemia [2].

Matrix Effects Extraction Recovery Ion Suppression

Stereochemical Purity and R-Enantiomer Selectivity of (R)-Cinacalcet-D3

(R)-Cinacalcet-D3 retains the stereochemical configuration of the pharmacologically active R-enantiomer of Cinacalcet. The R-enantiomer exhibits an EC50 of 51 nM for calcium-sensing receptor (CaSR) activation in HEK293 cells and an IC50 of 28 nM for PTH secretion inhibition in bovine parathyroid cells [1]. The S-enantiomer is at least 75-fold less active in these assay systems [1].

Stereoselectivity Calcium-Sensing Receptor Pharmacodynamics

Regulatory-Specification Isotopic Purity and Characterization of (R)-Cinacalcet-D3

(R)-Cinacalcet-D3 is supplied with certified isotopic purity of 99% atom D and chemical purity of 98% by HPLC, with full characterization data compliant with regulatory guidelines for analytical method development, method validation, and ANDA quality control applications . The deuterium substitution occurs specifically at the terminal methyl position (2,2,2-d3) of the ethyl moiety, providing a mass shift of +3 Da that ensures baseline chromatographic resolution from unlabeled Cinacalcet in MS detection while maintaining near-identical physicochemical behavior .

Isotopic Purity Deuterium Incorporation Reference Standard

Primary Application Scenarios for (R)-Cinacalcet-D3 in Regulated Pharmaceutical and Bioanalytical Workflows


Internal Standard for LC-MS/MS Quantification of Cinacalcet in Human Plasma for Pharmacokinetic Studies

(R)-Cinacalcet-D3 serves as the definitive stable isotope-labeled internal standard for quantifying Cinacalcet concentrations in human plasma via LC-MS/MS. Validated methods employing this compound achieve lower limits of quantification of 0.1 ng/mL with inter-assay imprecision below 8.5% and inaccuracy within 99–103%, meeting FDA bioanalytical guidance criteria [1]. This application is essential for pharmacokinetic studies in secondary hyperparathyroidism patients, including pediatric populations, and for therapeutic drug monitoring programs requiring high precision across the clinical concentration range of 0.1–100 ng/mL [1].

Analytical Method Development and Validation for ANDA Regulatory Submissions

This compound is supplied with characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation, and quality control applications supporting Abbreviated New Drug Applications for generic Cinacalcet products [1]. The defined isotopic purity of 99% atom D and chemical purity of 98% by HPLC provide the traceability and specification documentation required by FDA and EMA reviewers evaluating bioequivalence study data.

Chiral Purity Method Development and Stereochemical Reference Standard

The defined R-stereochemistry of (R)-Cinacalcet-D3, coupled with the established 75-fold greater pharmacological activity of the R-enantiomer versus the S-enantiomer at the calcium-sensing receptor [1], makes this compound suitable as a reference standard for developing and validating chiral purity methods. Such methods are required to demonstrate that generic Cinacalcet drug products contain the pharmacologically active R-enantiomer within specified limits and that the inactive S-enantiomer is controlled as an impurity.

Matrix Effect Evaluation and Ion Suppression Assessment in Bioanalytical Method Validation

(R)-Cinacalcet-D3 enables robust assessment and compensation of matrix effects across diverse patient plasma samples. Validation studies using this internal standard have demonstrated complete absence of ion suppression under challenging preanalytical conditions including hemolysis, lipemia, and hyperuricemia, with overall extraction recovery ranging from 90% to 106% [1]. This performance is critical for methods intended to analyze samples from chronic kidney disease patients on dialysis, where sample matrix composition is highly variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Cinacalcet-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.